[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy](phenyl)acetic acid
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Overview
Description
(4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetic acid is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound is characterized by the presence of a chromen-2-one (coumarin) moiety linked to a phenylacetic acid group through an ether linkage.
Preparation Methods
The synthesis of (4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetic acid typically involves the esterification of 7-hydroxy-4-ethylcoumarin with phenylacetic acid. The reaction is carried out in the presence of a dehydrating agent such as N,N’-carbonyldiimidazole to activate the carboxylic acid group . The reaction conditions usually involve mild temperatures and anhydrous solvents to prevent hydrolysis of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the coumarin moiety to a hydroxyl group.
Substitution: The phenylacetic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetic acid involves its interaction with various molecular targets and pathways. The coumarin moiety can intercalate with DNA, affecting transcription and replication processes . Additionally, the compound may inhibit enzymes such as topoisomerases and kinases, leading to antiproliferative effects in cancer cells . The phenylacetic acid group can enhance the compound’s lipophilicity, facilitating its penetration into cells and tissues .
Comparison with Similar Compounds
(4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetic acid can be compared with other coumarin derivatives such as:
(4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid: This compound has a methyl group instead of an ethyl group, which may affect its biological activity and chemical reactivity.
(2-oxo-2H-chromen-7-yl)oxyacetic acid: Lacks the ethyl group, which can influence its solubility and interaction with biological targets.
(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetic acid: Contains additional phenyl and methyl groups, potentially altering its pharmacokinetic properties.
The uniqueness of (4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetic acid lies in its specific substitution pattern, which can modulate its chemical and biological properties.
Properties
IUPAC Name |
2-(4-ethyl-2-oxochromen-7-yl)oxy-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-2-12-10-17(20)24-16-11-14(8-9-15(12)16)23-18(19(21)22)13-6-4-3-5-7-13/h3-11,18H,2H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEUMEFGSLGUHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OC(C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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